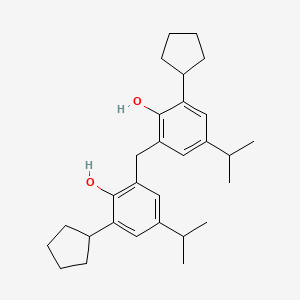

2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol)

説明

2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) is a bisphenolic antioxidant characterized by a methylene bridge linking two phenolic rings substituted with cyclopentyl and isopropyl groups. Below, we systematically compare this compound with similar bisphenol derivatives.

特性

CAS番号 |

93803-58-8 |

|---|---|

分子式 |

C29H40O2 |

分子量 |

420.6 g/mol |

IUPAC名 |

2-cyclopentyl-6-[(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |

InChI |

InChI=1S/C29H40O2/c1-18(2)22-13-24(28(30)26(16-22)20-9-5-6-10-20)15-25-14-23(19(3)4)17-27(29(25)31)21-11-7-8-12-21/h13-14,16-21,30-31H,5-12,15H2,1-4H3 |

InChIキー |

LFKIOZVKIKEHNB-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC(=C(C(=C1)C2CCCC2)O)CC3=C(C(=CC(=C3)C(C)C)C4CCCC4)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ポリエチレングリコールは、エチレンオキシドの重合によって合成されます。このプロセスには、触媒(通常は水酸化ナトリウムや水酸化カリウムなどのアルカリ金属水酸化物)の存在下でのエチレンオキシドの開環重合が含まれます。反応は、ポリマーの所望の分子量を得るために、制御された温度と圧力条件下で行われます。

工業生産方法

工業的な設定では、ポリエチレングリコールの製造には、触媒と開始剤(水やエチレングリコールなど)を含む反応器にエチレンオキシドを連続的に添加することが含まれます。反応は、最終生成物の分子量分布を制御するために注意深く監視されます。得られたポリエチレングリコールは、未反応のモノマーや副生成物を除去するために、蒸留やろ過などのプロセスによって精製されます。

化学反応の分析

科学研究への応用

ポリエチレングリコールは、次のような幅広い科学研究への応用があります。

化学: PEG は、溶媒、界面活性剤、様々な化学化合物の合成に使用されます。

生物学: PEG は、細胞培養培地、凍結保護剤、組織工学用のハイドロゲル調製に使用されます。

医学: PEG化(PEG鎖を薬物や治療用タンパク質に付着させるプロセス)は、それらの安定性、溶解性、生物学的利用能を高めます。PEGは、緩下剤や医療機器の潤滑剤としても使用されます。

産業: PEGは、化粧品、パーソナルケア製品の製造、様々な工業プロセスにおける潤滑剤として使用されます。

科学的研究の応用

Polyethylene glycol has a wide range of scientific research applications, including:

Chemistry: PEG is used as a solvent, surfactant, and in the synthesis of various chemical compounds.

Biology: PEG is employed in cell culture media, as a cryoprotectant, and in the preparation of hydrogels for tissue engineering.

Medicine: PEGylation, the process of attaching PEG chains to drugs or therapeutic proteins, enhances their stability, solubility, and bioavailability. PEG is also used in laxatives and as a lubricant in medical devices.

Industry: PEG is utilized in the production of cosmetics, personal care products, and as a lubricant in various industrial processes.

作用機序

類似化合物の比較

ポリエチレングリコールは、ポリプロピレングリコールやポリエチレングリコールなどの他のポリエーテル化合物と比較することができます。これらの化合物はすべて、水や有機溶媒への溶解性などの類似した特性を共有していますが、ポリエチレングリコールは、無毒性と生体適合性のために独特であり、医療や医薬品の用途に適しています。一方、ポリプロピレングリコールは、疎水性が強いため、工業用途でより一般的に使用されています。

類似化合物のリスト

- ポリプロピレングリコール

- ポリエチレングリコール

- ポリエチレンオキシド

類似化合物との比較

Substituent Effects on Antioxidant Performance

The antioxidant efficacy of bisphenol derivatives is influenced by substituent size, steric hindrance, and electron-donating/withdrawing effects:

Key Findings :

- Steric Hindrance: Bulky substituents like tert-butyl () and cyclopentyl enhance antioxidant activity by protecting the phenolic -OH group from oxidation.

- Electron Effects : Chlorine substituents () may reduce efficacy due to electron-withdrawing properties, whereas alkyl groups (methyl, ethyl, isopropyl) improve stability via electron donation.

Physical and Thermal Properties

Substituents significantly impact melting points, solubility, and thermal stability:

Key Findings :

Key Findings :

- Cyclohexyl vs. Cyclopentyl: Cyclohexylamine analogs () show mild reproductive toxicity, but substituent differences (amine vs. phenol) limit direct comparisons.

- Regulatory Status: Non-chlorinated bisphenols like 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) are generally recognized as safe in industrial applications .

生物活性

2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) is a synthetic compound that has garnered attention for its potential biological activities. As a substituted phenol, it is structurally related to various biologically active compounds, which may influence its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) can be represented as follows:

- IUPAC Name : 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol)

- Molecular Formula : C20H30O2

- Molecular Weight : 302.46 g/mol

This compound features two phenolic groups connected by a methylene bridge, which is significant for its biological interactions.

The biological activity of 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) is primarily attributed to its ability to interact with various molecular targets:

- Estrogen Receptor Modulation : Substituted phenols are known to exhibit estrogenic activity by binding to estrogen receptors (ERs). The hydroxyl groups in the structure can form hydrogen bonds with the receptor, facilitating activation or inhibition of ER-mediated pathways .

- Antioxidant Activity : Phenolic compounds often demonstrate antioxidant properties. The presence of multiple hydroxyl groups allows for scavenging of free radicals, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that phenolic compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This suggests a potential role for 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) in reducing inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activities associated with similar compounds, providing insights into the potential effects of 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol):

These studies suggest that compounds similar to 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) may possess significant biological activities that warrant further investigation.

Potential Therapeutic Applications

Given its structural characteristics and the biological activities observed in related compounds, 2,2'-Methylenebis(6-cyclopentyl-4-isopropylphenol) may have potential applications in:

- Hormonal Therapies : As an estrogen receptor modulator, it could be explored for therapeutic uses in conditions influenced by estrogen levels.

- Antioxidant Supplements : Its potential antioxidant properties may make it suitable for formulations aimed at reducing oxidative stress-related diseases.

- Anti-inflammatory Agents : The ability to inhibit COX enzymes could position this compound as a candidate for developing new anti-inflammatory drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。